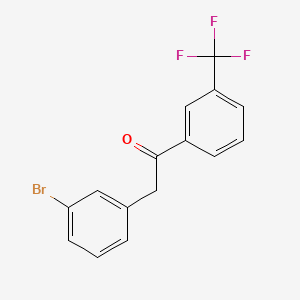

2-(3-Bromophenyl)-3'-trifluoromethylacetophenone

CAS No.: 898784-20-8

Cat. No.: VC2289702

Molecular Formula: C15H10BrF3O

Molecular Weight: 343.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898784-20-8 |

|---|---|

| Molecular Formula | C15H10BrF3O |

| Molecular Weight | 343.14 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone |

| Standard InChI | InChI=1S/C15H10BrF3O/c16-13-6-1-3-10(7-13)8-14(20)11-4-2-5-12(9-11)15(17,18)19/h1-7,9H,8H2 |

| Standard InChI Key | SKZSRQFBEZDCFQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)C(F)(F)F |

Introduction

2-(3-Bromophenyl)-3'-trifluoromethylacetophenone is an aromatic ketone compound, characterized by its structural components, which include a ketone functional group. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential biological activities. The molecular formula of this compound is C15H10BrF3O, and its molecular weight is approximately 343.14 g/mol .

Synthesis and Preparation

The synthesis of 2-(3-Bromophenyl)-3'-trifluoromethylacetophenone typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds are often prepared through Grignard reactions or Friedel-Crafts acylation. These methods involve the use of halo benzotrifluorides as starting materials, which are then converted into the desired trifluoromethylated acetophenones .

Biological Activities and Potential Applications

Although specific biological activities of 2-(3-Bromophenyl)-3'-trifluoromethylacetophenone are not extensively documented, compounds with similar structures, such as 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone, have shown promising biological activities. These include enzyme inhibition, cell signaling modulation, and gene expression regulation, which suggest potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies.

| Biological Activity | Mechanism | Potential Application |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition of enzymes | Therapeutic agent |

| Cell Signaling Modulation | Interaction with membrane receptors or intracellular signaling proteins | Modulation of cellular responses |

| Gene Expression Regulation | Affecting transcription factors and regulatory proteins | Treatment of diseases related to gene expression dysregulation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume